N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Medicinal Chemistry Anticancer Research Antimicrobial Research

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851987-25-2) is a synthetic, dual benzothiazole compound linked via a carbohydrazide bridge, with a molecular weight of 354.45 g/mol. This compound is supplied for research and development purposes as part of the benzothiazole class, which serves as a versatile scaffold in medicinal chemistry.

Molecular Formula C17H14N4OS2
Molecular Weight 354.45
CAS No. 851987-25-2
Cat. No. B2616347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
CAS851987-25-2
Molecular FormulaC17H14N4OS2
Molecular Weight354.45
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3)C
InChIInChI=1S/C17H14N4OS2/c1-9-7-10(2)14-13(8-9)24-17(19-14)21-20-15(22)16-18-11-5-3-4-6-12(11)23-16/h3-8H,1-2H3,(H,19,21)(H,20,22)
InChIKeyYFJQLDINZYDPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851987-25-2): A Bis-Benzothiazole Hydrazide Procurement Profile


N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851987-25-2) is a synthetic, dual benzothiazole compound linked via a carbohydrazide bridge, with a molecular weight of 354.45 g/mol . This compound is supplied for research and development purposes as part of the benzothiazole class, which serves as a versatile scaffold in medicinal chemistry [1].

Structural ProbeBenzothiazole SAR scaffold exploration
Procurement ContextVerified 4,6-dimethyl substitution for isomer-specific studies
Synthetic IntermediateBuilding block for novel benzothiazole derivatives

Why Simple Substitution of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is Scientifically Unsupported


A comprehensive search of the public scientific and patent literature reveals a critical absence of primary, comparator-based, quantitative data for this specific compound. While the benzothiazole class is known for a broad spectrum of activities, these properties are not interchangeable between analogs [1]. This evidence gap confirms that the compound's precise activity profile, selectivity, and potency relative to any comparator are currently unverified [2]. Any substitution for a closely related analog would be based on unvalidated assumptions.

Unverified biological potencyNo IC50, MIC, or Ki data available; activity profile relative to analogs is unsupported.
Isomer-specific substitution effects unknown4,6-dimethyl vs 5,7-dimethyl isomer may exhibit divergent SAR that cannot be assumed.
Class-level inference onlyBenzothiazole class activities do not transfer between substitution patterns without direct evidence.

Quantitative Procurement Evidence for N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (851987-25-2)


Key Evidence: Lack of Primary, Comparator-Based Potency Data Against Structural Analogs

Extensive searches of primary research papers, patents, and authoritative databases found no direct, quantitative biological activity data (e.g., IC50, MIC, Ki) for this compound in any assay system. Critically, no comparative studies exist against its closest commercially available analogs, such as the 5,7-dimethyl positional isomer (CAS 851987-56-9) or the 6-chloro analog (CAS 851980-22-8) [1].

Potency comparison
Class-level inference
No target data
No quantifiable reason to prefer this isomer over analogs
Data to verify
Medicinal Chemistry Anticancer Research Antimicrobial Research Drug Discovery

Evidence Gap: Absence in Recent Class-Level Anticancer Studies

A key 2025 study on benzothiazole-carbohydrazide–sulfonate conjugates established that structural modifications on the benzothiazole core lead to significant variations in anticancer activity, with a lead compound showing IC50 values of 78.8 µM (MCF-7) and 81.4 µM (HCT-116) [1]. This series did not include the target compound, leaving its potential anticancer differentiation unquantified relative to these structurally related and well-characterized leads and their baseline data.

Anticancer assay gap
Class-level inference
Not tested in lead series
4,6-dimethyl substitution advantage unquantified against known leads
Assay context review needed
Anticancer Cytotoxicity Tubulin Inhibition

Evidence Gap: Lack of Direct Antifungal Data Against Known Benzothiazole Leads

A 2016 study showed that specific benzothiazole derivatives can achieve excellent antifungal activity against C. albicans and C. neoformans [1]. A 2020 study further quantified the class activity range, with MIC values for novel benzothiazoles ranging from 25 to 200 µg/mL against Candida albicans and Aspergillus niger [2]. This targeted compound was not part of these studies, leaving its specific MIC value and its comparative potency within this known range unquantified.

Antifungal data gap
Class-level inference
No specific MIC
Activity rank within class range (25–200 µg/mL) unknown
Verification required
Antifungal Candida albicans Aspergillus niger

Verified Structural Identity: The Only Quantifiable Differentiator

The only quantitatively verifiable and reliable data point for procurement is its chemical identity. The supplier confirms a minimum purity of 95%+ with the specific SMILES notation CC1=CC(C)=C2N=C(NNC(=O)C3=NC4=CC=CC=C4S3)SC2=C1, confirming its unique 4,6-dimethyl substitution pattern . This substitution distinguishes it from other bis-benzothiazole hydrazides, such as the 5,7-dimethyl isomer, ensuring the researcher receives a structurally defined probe.

Structural identity
Supporting evidence
Purity ≥95%, distinct 4,6-dimethyl isomer
Only verified differentiator for SAR probe selection
Supplier specification
Chemical Identity Structural Confirmation Procurement

Evidence-Backed Application Scenarios for N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (851987-25-2)


Structural Probe for Benzothiazole SAR Studies

Based on the verified structural identity evidence , the primary rational application is as a structural probe. A medicinal chemist can use this compound to delineate the SAR of a benzothiazole-carbohydrazide series, specifically to investigate the biological consequence of a 4,6-dimethyl substitution pattern compared to other analogs.

Negative Control for Established Benzothiazole Assays

Given the complete absence of activity data, this compound may serve as an undefined compound for use as a negative control in assays featuring active, structurally related benzothiazole derivatives [1], provided its lack of activity at relevant concentrations is first verified by the end-user.

Starting Material for Novel Derivative Synthesis

As a pure (95%+) member of the bis-benzothiazole hydrazide class, its documented role as a 'useful research compound' for building more complex molecules supports its use as a synthetic intermediate to create novel, patentable chemical entities [2].

Application
Selection Property
Validation Focus
Benzothiazole SAR probe
Verified 4,6-dimethyl isomer identity
Isomer-specific substitution pattern effect
Negative control for active analogs
Uncharacterized activity profile
End-user inactivity verification required
Synthetic intermediate
Verified purity and scaffold
Derivatization feasibility
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